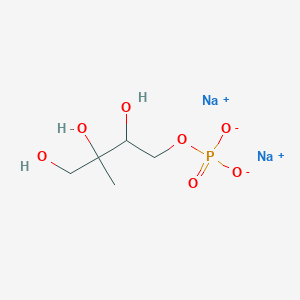![molecular formula C13H21ClN2 B13858349 4-Chloro-3-[[di(propan-2-yl)amino]methyl]aniline](/img/structure/B13858349.png)
4-Chloro-3-[[di(propan-2-yl)amino]methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-[[di(propan-2-yl)amino]methyl]aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chloro group at the fourth position and a di(propan-2-yl)amino methyl group at the third position on the aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[[di(propan-2-yl)amino]methyl]aniline typically involves the reaction of 4-chloroaniline with di(propan-2-yl)amine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced catalytic systems and automated reaction monitoring ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-[[di(propan-2-yl)amino]methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydroxy derivatives.
Substitution: The chloro group can be substituted with other functional groups, such as alkyl, aryl, or acyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro or quinone derivatives.
Reduction: Amine or hydroxy derivatives.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
4-Chloro-3-[[di(propan-2-yl)amino]methyl]aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-[[di(propan-2-yl)amino]methyl]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichloroaniline: An aniline derivative with two chloro groups at the third and fourth positions.
4-Chloroaniline: An aniline derivative with a single chloro group at the fourth position.
3-Chloroaniline: An aniline derivative with a single chloro group at the third position.
Uniqueness
4-Chloro-3-[[di(propan-2-yl)amino]methyl]aniline is unique due to the presence of both a chloro group and a di(propan-2-yl)amino methyl group on the aniline ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C13H21ClN2 |
|---|---|
Poids moléculaire |
240.77 g/mol |
Nom IUPAC |
4-chloro-3-[[di(propan-2-yl)amino]methyl]aniline |
InChI |
InChI=1S/C13H21ClN2/c1-9(2)16(10(3)4)8-11-7-12(15)5-6-13(11)14/h5-7,9-10H,8,15H2,1-4H3 |
Clé InChI |
IVRDOOUBVAGNMQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CC1=C(C=CC(=C1)N)Cl)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-[2-(oxan-2-yloxy)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indole-1-carboxylate](/img/structure/B13858266.png)
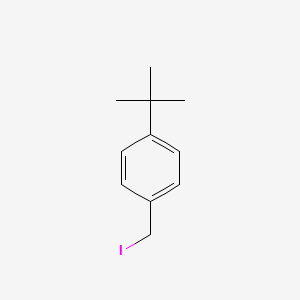
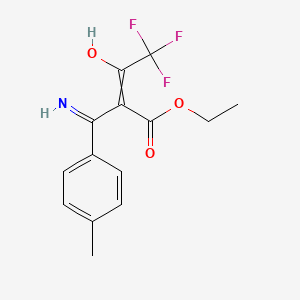
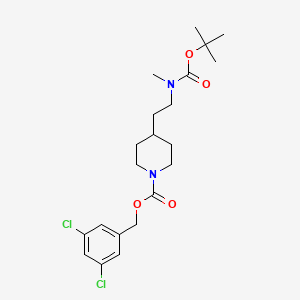
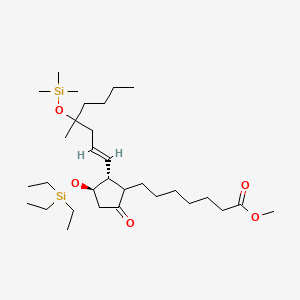
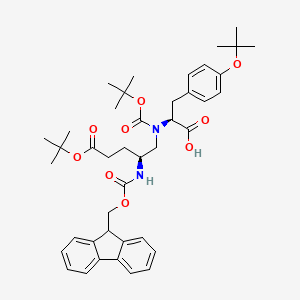

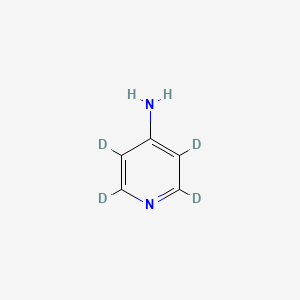
![5-Carbamoylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B13858313.png)
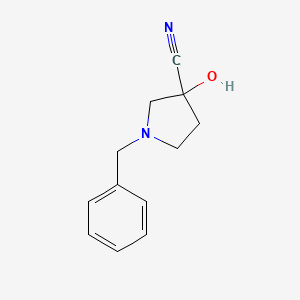
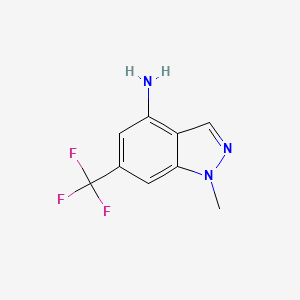
![methyl 3-((3S)-7-bromo-2-((2-hydroxypropyl)amino)-5-(pyridin-2-yl)-3H-benzo[e][1,4]diazepin-3-yl)propanoate](/img/structure/B13858330.png)

